2-[Dichloro(nitro)methyl]-1-methylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dichloro(nitro)methyl]-1-methylimidazolidine is a chemical compound characterized by the presence of dichloro, nitro, and methyl groups attached to an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine typically involves multi-step reactions. One common approach is the nitration of an appropriate precursor, followed by chlorination and methylation steps. The nitration step often requires the use of concentrated nitric acid and sulfuric acid as catalysts. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Methylation is usually carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the hazardous nature of some reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Dichloro(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of corresponding hydroxyl derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Amines, thiols, alcohols, bases (e.g., sodium hydroxide).
Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Hydrolysis: Formation of hydroxyl derivatives
Wissenschaftliche Forschungsanwendungen
2-[Dichloro(nitro)methyl]-1-methylimidazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups can participate in substitution reactions, modifying the compound’s activity and specificity. The imidazolidine ring provides structural stability and influences the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylate: Similar in having dichloro and methyl groups but differs in the ring structure.
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)vinyl]-1-methyl-2-nitrobenzene: Shares dichloro and nitro groups but has a different core structure.
Dichloromethane: Contains dichloro groups but lacks the complexity of the imidazolidine ring
Uniqueness
2-[Dichloro(nitro)methyl]-1-methylimidazolidine is unique due to its combination of dichloro, nitro, and methyl groups attached to an imidazolidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61164-45-2 |
---|---|
Molekularformel |
C5H9Cl2N3O2 |
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2-[dichloro(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
ZFSRKPWQIPSMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC1C([N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.